molecular formula C19H20ClNO7 B2491065 [2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 1004222-06-3

[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

Cat. No. B2491065
CAS RN: 1004222-06-3
M. Wt: 409.82
InChI Key: LDFAIZBYWNBKIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,4,5-trimethoxybenzoate derivatives has been explored through various methodologies, emphasizing the strategic incorporation of different substituents to achieve desired molecular frameworks. For instance, Romagnoli et al. (2008) investigated the synthesis of antimitotic agents targeting tubulin, utilizing a structure similar to our compound of interest as a fundamental scaffold (Romagnoli et al., 2008). Additionally, the synthesis of basic esters of 3,4,5-trimethoxybenzoic acid through reactions involving chloroethyl and chloropropyl trimethoxybenzoate with secondary amines highlights the versatility of this core structure in generating bioactive molecules (Frangatos et al., 1960).

Molecular Structure Analysis

The molecular structure of compounds bearing the 3,4,5-trimethoxybenzoate motif has been elucidated through various analytical techniques. For example, Kumar et al. (2014) detailed the molecular structure, FT-IR, and first-order hyperpolarizability of a closely related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, using HF and DFT methods, highlighting the influence of substituents on the electronic and structural properties (Kumar et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical behavior of the 3,4,5-trimethoxybenzoate derivatives have been studied in various contexts. For instance, the interaction of these compounds with tubulin inhibitors and their potential as antimitotic agents indicate significant biological activity, which could be attributed to the specific arrangements of their moieties (Romagnoli et al., 2008). Such properties are crucial for understanding the chemical and pharmacological potential of these compounds.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for the practical application and handling of chemical compounds. While specific data on "[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate" are not directly provided, related studies on similar compounds offer insights into how substituent variation can affect these properties, emphasizing the importance of detailed physical characterization (Kumar et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological targets, are fundamental aspects that define the utility and application of a compound. The antimitotic and tubulin inhibition activities of related compounds underscore the potential therapeutic applications of this chemical class (Romagnoli et al., 2008). Such analyses are crucial for advancing the understanding of how structural features correlate with chemical behavior and activity.

properties

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO7/c1-24-14-6-5-12(20)9-13(14)21-17(22)10-28-19(23)11-7-15(25-2)18(27-4)16(8-11)26-3/h5-9H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFAIZBYWNBKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

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